Mabuterol-D9 hydrochloride

描述

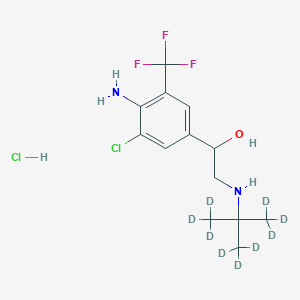

Mabuterol-D9 hydrochloride is a complex organic compound with a unique structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mabuterol-D9 hydrochloride typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of the amino, chloro, and trifluoromethyl groups is achieved through specific reactions such as halogenation, amination, and trifluoromethylation. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

化学反应分析

Types of Reactions

Mabuterol-D9 hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of the trifluoromethyl group can result in various substituted phenyl derivatives.

科学研究应用

Veterinary Medicine

Mabuterol-D9 hydrochloride serves as a reference standard in the detection and quantification of drug residues in animal tissues and products. It is particularly important in ensuring food safety and compliance with regulatory standards.

Drug Residue Detection

Mabuterol is often grouped with other beta-agonists such as clenbuterol and ractopamine in residue detection methods. These methods are crucial for monitoring the presence of prohibited substances in livestock, which can have significant health implications for consumers.

Table 1: Detection Limits of Various Veterinary Drugs

| Analyte | MMPR (µg/L) |

|---|---|

| Clenbuterol | 0.1 |

| Mabuterol | 0.1 |

| Ractopamine | 0.1 |

| Zilpaterol | 0.1 |

This table highlights the minimum measurable concentration for each analyte, demonstrating the sensitivity of current analytical techniques employed in veterinary drug monitoring .

Pharmacokinetic Studies

Pharmacokinetic studies involving this compound help in understanding the absorption, distribution, metabolism, and excretion of the drug in animal models. Such studies are essential for establishing safe withdrawal periods prior to slaughter to ensure that drug residues do not exceed permissible limits.

Analytical Chemistry

This compound is extensively used as a stable isotope-labeled internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.

Method Development

The development of sensitive analytical methods for the detection of beta-agonists like mabuterol involves using stable isotope-labeled compounds to improve accuracy and precision. For instance, LC-MS/MS techniques have been validated for the simultaneous determination of multiple veterinary drugs, including mabuterol, in various matrices such as urine and tissue samples .

Table 2: Analytical Method Validation Parameters

| Parameter | Value |

|---|---|

| Recovery (%) | 98-118 |

| Precision (CV %) | 6-20 |

| Limit of Detection (µg/kg) | 0.5 - 20 |

These parameters indicate the reliability of the methods developed for detecting mabuterol and other related compounds .

Case Studies

Several studies have highlighted the practical applications of this compound in real-world scenarios:

Residue Analysis in Livestock

A study conducted on livestock revealed that residues of mabuterol were successfully detected using LC-MS/MS techniques, confirming its effectiveness as a reference standard . The study emphasized the importance of using stable isotope-labeled compounds to enhance method sensitivity.

Food Safety Compliance

Research focusing on food safety has shown that monitoring for beta-agonist residues, including mabuterol, is critical for public health. The findings indicated that proper testing protocols could significantly reduce the risk of illegal drug residues entering the food supply chain .

作用机制

The mechanism of action of Mabuterol-D9 hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol

- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrobromide

Uniqueness

The uniqueness of Mabuterol-D9 hydrochloride lies in its specific combination of functional groups and isotopic labeling. This makes it particularly valuable for research applications where precise molecular interactions and pathways need to be studied.

生物活性

Mabuterol-D9 hydrochloride is a deuterated analog of Mabuterol, a selective beta-2 adrenergic receptor (ADRB2) agonist. This compound has garnered attention due to its potential therapeutic applications, particularly in respiratory diseases and other conditions influenced by adrenergic signaling. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 56341-08-3 |

| Molecular Formula | C₁₃H₁₈ClF₃N₂O |

| Molecular Weight | 310.74 g/mol |

| Melting Point | 85-87 °C |

| Boiling Point | 375.9 °C |

| Density | 1.278 g/cm³ |

These properties indicate a stable compound suitable for various experimental applications.

Mabuterol acts primarily as an agonist for the beta-2 adrenergic receptor, which plays a crucial role in mediating smooth muscle relaxation, particularly in the bronchial passages. The activation of ADRB2 leads to:

- Inhibition of Proliferation: Mabuterol inhibits the proliferation of airway smooth muscle cells (ASMCs), which is significant in conditions like asthma where hyperplasia of these cells contributes to airway obstruction .

- Calcium Regulation: It suppresses the increase of intracellular calcium levels induced by platelet-derived growth factor (PDGF-BB), a key factor in cell growth and differentiation .

- Protein Expression Modulation: Mabuterol influences the expression levels of critical proteins involved in cell cycle regulation, such as Drp-1, cyclin D1, and PCNA, while enhancing Mfn-2 expression .

In Vitro Studies

Recent studies have demonstrated the efficacy of Mabuterol in modulating cellular responses:

- Cell Proliferation Studies: In vitro experiments showed that Mabuterol significantly reduces ASMC proliferation induced by PDGF-BB. This effect is mediated through alterations in intracellular calcium signaling and mitochondrial dynamics .

- Protein Expression Analysis: Western blot analyses indicated that treatment with Mabuterol resulted in decreased levels of Drp-1 and cyclin D1 while increasing Mfn-2 expression, suggesting a shift towards mitochondrial fusion rather than fission, which could have implications for cell survival and function .

Pharmacokinetics

Mabuterol-D9's pharmacokinetic profile has been characterized in various studies:

- The deuterated form exhibits improved metabolic stability compared to its non-deuterated counterpart, potentially leading to prolonged action and reduced side effects due to slower metabolism .

- Studies indicate that deuterium labeling can enhance the pharmacokinetic properties without significantly altering the biological activity at ADRB2 .

Case Studies

Several case studies highlight the therapeutic potential of Mabuterol-D9:

常见问题

Basic Research Questions

Q. How is Mabuterol-D9 hydrochloride identified and quantified in complex biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is commonly employed. Key parameters include:

- Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

- Mobile Phase: Methanol:buffer (e.g., phosphate buffer, pH 3.0) in a gradient elution mode.

- Detection Wavelength: 220–280 nm, optimized based on UV absorption spectra of the compound.

- Sample Preparation: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from matrices like plasma or tissue homogenates. Quantification is achieved by comparing peak areas of samples with deuterated internal standards (e.g., Mabuterol-D9) to minimize matrix effects .

Q. What methodologies are recommended for assessing the purity and isotopic enrichment of this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Measures isotopic purity by comparing the abundance of the deuterated (D9) peak to non-deuterated analogs. A mass accuracy of ≤2 ppm ensures reliable identification.

- Nuclear Magnetic Resonance (NMR): Validates structural integrity and deuterium incorporation at specific positions (e.g., methyl or aromatic groups).

- Acceptance Criteria: Purity ≥97% (chemical) and isotopic enrichment ≥99% (D9) are typical thresholds for research-grade material .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and solution preparation to avoid inhalation of particulates.

- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation.

- Waste Disposal: Follow hazardous waste protocols for halogenated compounds, including incineration or approved chemical degradation .

Advanced Research Questions

Q. How should in vitro studies be designed to evaluate this compound’s β2-adrenergic receptor agonist activity?

Methodological Answer:

- Cell Lines: Use HEK-293 or CHO cells stably transfected with human β2-adrenergic receptors.

- Assay Type: cAMP accumulation assays with fluorescence or luminescence detection (e.g., HitHunter® cAMP XS+ Assay).

- Control Compounds: Include non-deuterated Mabuterol and selective β2 antagonists (e.g., ICI-118,551) to validate receptor specificity.

- Data Analysis: Calculate EC50 values using nonlinear regression (e.g., GraphPad Prism) and compare potency between deuterated and non-deuterated forms .

Q. What experimental approaches resolve contradictory data in deuterium kinetic isotope effect (KIE) studies for this compound?

Methodological Answer:

- In Vivo Pharmacokinetics (PK): Compare plasma half-life (t1/2), clearance, and bioavailability of Mabuterol-D9 vs. non-deuterated Mabuterol in rodent models.

- In Vitro Metabolism: Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation rates.

- KIE Calculation: , where and are metabolic rates of non-deuterated and deuterated forms, respectively. Contradictions may arise from incomplete deuteration or tissue-specific metabolism, requiring LC-MS/MS validation of deuterium retention .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Acidic/Basic Conditions: 0.1 M HCl or NaOH at 40°C for 24 hours.

- Oxidative Stress: 3% H2O2 at 25°C for 6 hours.

Q. What strategies mitigate batch-to-batch variability in deuterated standards like this compound?

Methodological Answer:

- Quality Control (QC): Implement LC-MS and NMR for each synthesis batch to confirm isotopic enrichment and chemical purity.

- Synthesis Optimization: Use deuterium gas (D2) or deuterated solvents (e.g., D2O) during key reaction steps (e.g., reductive deuteration).

- Certified Reference Materials (CRMs): Source CRMs from accredited providers to calibrate in-house standards .

属性

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-83-0 | |

| Record name | 1353867-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。